molecular formula C22H24N2O8 B14075781 (12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Cat. No.: B14075781
M. Wt: 444.4 g/mol
InChI Key: SGKRLCUYIXIAHR-CHIQEMSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as doxycycline, is a semi-synthetic tetracycline-class antibiotic derived from oxytetracycline. Its IUPAC name reflects its stereochemical complexity, featuring six stereocenters (4S,4aR,5S,5aR,6R,12aR) and functional groups critical to its antibacterial activity, including hydroxyl, dimethylamino, and carboxamide moieties . Doxycycline exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, with applications in treating respiratory, genitourinary, and Lyme disease infections . It is also notable for its improved pharmacokinetic profile over earlier tetracyclines, including enhanced oral bioavailability and longer half-life due to reduced renal excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves multiple steps. The process typically starts with the preparation of the tetracene core, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include dimethylamine, hydroxylating agents, and carboxylating agents. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a complex organic molecule belonging to the tetracycline antibiotics. It is structurally related to doxycycline and has a tetracene backbone, contributing to its biological activity and potential therapeutic uses.

Chemical Properties and Structure

The molecular formula of This compound is C22H22N2O8C_{22}H_{22}N_2O_8, with a molecular weight of approximately 370.39 g/mol. The molecule is characterized by multiple hydroxyl groups and a dimethylamino functional group.

Key structural features include:

  • Tetracene Backbone A core structure that defines the class of tetracycline antibiotics.
  • Hydroxyl Groups Multiple hydroxyl (OH) groups enhance solubility and participate in hydrogen bonding and nucleophilic reactions.
  • Dimethylamino Group A dimethylamino group that can act as a base or nucleophile in chemical reactions.
  • Dioxo Moiety A dioxo functional group that can undergo reduction or oxidation, making it useful in synthetic organic chemistry.

This compound exhibits significant biological activity, particularly as an antibiotic. Its primary mechanism involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit, similar to other tetracycline derivatives. The pentahydroxy structure enhances its solubility and bioavailability, making it effective against a range of Gram-positive and Gram-negative bacteria.

Antibacterial Properties

This compound functions as an antibiotic by interfering with bacterial protein synthesis. It has demonstrated potential for treating conditions such as acne and respiratory infections.

Anti-Inflammatory Properties

In addition to its antibiotic properties, This compound has shown potential anti-inflammatory properties. This suggests it may have applications beyond treating bacterial infections, including use in inflammatory conditions.

Structural Analogs

Several compounds share structural similarities, each with unique properties and applications:

CompoundStructural FeaturesUnique Aspects
Doxycycline Tetracycline backbone with similar hydroxyl and amino groupsWidely used antibiotic with established efficacy
Minocycline Similar tetracycline structure but with different substitutionsKnown for better tissue penetration
Tigecycline Glycylcycline derivative with expanded spectrumEffective against multidrug-resistant bacteria

Mechanism of Action

The mechanism of action of (12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Doxycycline belongs to the tetracycline family, which shares a common naphthacene carboxamide core. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name / ID Molecular Formula Key Structural Differences Biological Activity References
Doxycycline (Target Compound) C₂₂H₂₄N₂O₈ - 6-methyl, 5-hydroxy, 12aR configuration Broad-spectrum antibacterial; inhibits bacterial protein synthesis via 30S ribosomal subunit binding
(4R,4aS,12aS)-4-(Dimethylamino)-3,10,11,12a-tetrahydroxy-6,9-dimethyl-1,12-dioxo-...-carboxamide (Amidochelocardin Derivative [2]) C₂₃H₂₆N₂O₉ - Additional methyl group at C9; altered stereochemistry (4R vs. 4S) Broad-spectrum activity against resistant strains (e.g., MRSA); enhanced solubility in polar solvents
(4S,4aα,5aα,6β,12aα)-4-(Dimethylamino)-...-N-(1-pyrrolidinylmethyl)-...carboxamide C₂₇H₃₃N₃O₉ - Pyrrolidinylmethyl substitution at carboxamide; 6β configuration Extended spectrum against Pseudomonas aeruginosa; reduced gastrointestinal side effects
Tigecycline C₂₉H₃₉N₅O₈ - tert-butyl-glycylamido side chain at C9 Overcomes tetracycline resistance (e.g., efflux pumps); used for complicated intra-abdominal infections N/A

Pharmacokinetic and Pharmacodynamic Differences

  • Doxycycline vs. Tetracycline :
    • Doxycycline has a longer half-life (18–22 hours vs. 8–11 hours) due to reduced renal clearance and higher lipid solubility .
    • Improved tissue penetration, making it effective against intracellular pathogens like Chlamydia .
  • Doxycycline vs. Minocycline: Minocycline has a broader spectrum against atypical mycobacteria but higher CNS toxicity .
  • Doxycycline vs. Amidochelocardin Derivatives: Amidochelocardin derivatives show activity against tetracycline-resistant strains via novel binding interactions with the ribosome .

Resistance Profiles

  • Doxycycline is susceptible to tet(M) and tet(O) efflux pumps, whereas tigecycline and newer derivatives evade these mechanisms .
  • Compounds like (4R,4aS,12aS)-4-(Dimethylamino)...carboxamide exhibit lower MIC values (0.25–1 μg/mL) against Staphylococcus aureus compared to doxycycline (1–4 μg/mL) .

Key Research Findings

  • Stereochemical Impact : The 12aR configuration in doxycycline is critical for binding to the 30S ribosomal subunit. Epimerization at this position reduces antibacterial efficacy by >90% .
  • Solubility and Formulation: Hydrochloride salts of doxycycline (e.g., ) enhance water solubility, enabling intravenous administration .
  • Oxidative Stability : Doxycycline undergoes oxidation by N-chlorosuccinamide in acidic media, forming intermediates with reduced activity, highlighting the need for stable formulations .

Biological Activity

The compound (12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a complex organic molecule with significant biological activity, particularly as an antibiotic. Structurally related to doxycycline, it features multiple hydroxyl groups and a dimethylamino functional group, which enhance its solubility and bioavailability. The compound's molecular formula is C27H31N3O11C_{27}H_{31}N_{3}O_{11} and it has a molecular weight of approximately 573.55 g/mol .

This compound primarily functions by inhibiting bacterial protein synthesis. It binds to the ribosomal subunit in bacteria, similar to other tetracycline derivatives. The presence of the pentahydroxy structure facilitates enhanced interaction with ribosomal RNA, leading to effective inhibition of protein synthesis in both Gram-positive and Gram-negative bacteria .

Key Mechanisms:

  • Inhibition of Protein Synthesis: Binds to the ribosomal 30S subunit.
  • Solubility Enhancement: Hydroxyl groups improve solubility in biological systems.
  • Potential Anti-inflammatory Effects: May also exhibit anti-inflammatory properties, suggesting broader therapeutic applications beyond antibiotics .

Antimicrobial Spectrum

The compound has demonstrated effectiveness against various bacterial strains:

Bacterial Type Activity
Gram-positive bacteriaEffective
Gram-negative bacteriaEffective
MycoplasmaEffective
ParasitesPotential activity noted

Case Studies and Research Findings

  • Antibiotic Efficacy : In a study comparing various tetracycline derivatives, (12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo was shown to have a lower minimum inhibitory concentration (MIC) against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
  • Anti-inflammatory Studies : Research indicates that this compound may reduce inflammation markers in vitro when tested on human cell lines exposed to inflammatory stimuli. This suggests potential applications in treating conditions like acne and respiratory infections .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics due to its structural features, allowing for effective systemic circulation post-administration .

The synthesis of (12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo typically involves multi-step organic reactions that include:

  • Formation of the tetracene backbone.
  • Introduction of hydroxyl groups through selective reduction reactions.
  • Incorporation of the dimethylamino group via nucleophilic substitution.
Property Value
Molecular Weight573.55 g/mol
LogP0.271
PSA252.50

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can researchers optimize yield and purity?

The synthesis involves multi-step processes, including (i) formation of the core tetracene structure via cyclization, (ii) introduction of functional groups (e.g., hydroxyl, dimethylamino), and (iii) final purification via chromatography or crystallization. Key optimization strategies include:

  • Catalyst selection : Use transition-metal catalysts to enhance regioselectivity during cyclization .
  • Reaction conditions : Control temperature (e.g., 50–80°C) and pressure to minimize side reactions .
  • Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 20–80% over 30 minutes) to isolate high-purity fractions .

Q. How do the functional groups (hydroxyl, dimethylamino, carboxamide) influence the compound’s reactivity and bioactivity?

  • Hydroxyl groups : Participate in hydrogen bonding with biological targets (e.g., enzymes or DNA), enhancing binding affinity. Their positions (e.g., C-10 vs. C-12a) affect solubility and redox activity .
  • Dimethylamino group : Modulates lipophilicity and membrane permeability. Protonation at physiological pH enhances interactions with negatively charged biomolecules .
  • Carboxamide : Stabilizes the molecule via intramolecular hydrogen bonding and influences hydrolytic stability .

Q. What analytical methods are recommended for assessing purity and structural integrity?

  • HPLC : Use a validated method with a UV detector (λ = 254 nm) and a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile. Retention time (~15 minutes) and peak area ratios (vs. standards) quantify impurities .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (444.4 g/mol) and detects degradation products (e.g., dehydroxylated or demethylated derivatives) .
  • NMR : ¹H/¹³C NMR resolves stereochemistry (e.g., 12aR configuration) and verifies functional group positions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Functional group modifications : Synthesize analogs with substituted amines (e.g., diethylamino) or hydroxyl-protected variants (e.g., acetylated) to evaluate effects on antimicrobial or anticancer activity .
  • Stereochemical analysis : Compare 12aR vs. 12aS isomers using chiral HPLC to determine enantiomer-specific bioactivity .
  • Computational modeling : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial ribosomes or topoisomerases .

Q. What mechanisms underlie the compound’s toxicity, and how can they be mitigated?

  • In vitro toxicity assays : Test hepatotoxicity (HepG2 cells) and cardiotoxicity (hERG channel inhibition) using IC₅₀ values. LD₅₀ data in mice (85.8 mg/kg, intravenous) suggest dose-dependent cytotoxicity .
  • Metabolic profiling : Identify toxic metabolites (e.g., quinone derivatives) via LC-MS/MS and design prodrugs with reduced redox cycling .
  • Chelation therapy : Co-administer antioxidants (e.g., N-acetylcysteine) to mitigate oxidative stress from reactive oxygen species (ROS) generated by the compound .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Source validation : Cross-check stereochemical purity (e.g., 12aR vs. 12aS configurations) using X-ray crystallography or CD spectroscopy .
  • Experimental replication : Standardize assays (e.g., MIC for antimicrobial activity) across labs using CLSI guidelines.
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .

Q. Methodological Guidance

Q. What strategies are effective for studying the compound’s environmental fate and ecotoxicology?

  • Environmental persistence : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions .
  • Bioaccumulation : Measure log P (predicted 0.48) and BCF (bioconcentration factor) in aquatic models (e.g., Daphnia magna) .
  • Ecotoxicology : Evaluate chronic toxicity in algae (OECD 201) and soil microorganisms (ISO 11266) to assess ecosystem risks .

Q. How can researchers design robust dose-response studies for in vivo models?

  • Dose selection : Use pharmacokinetic data (e.g., Cmax, t½) from pilot studies to define sub-therapeutic, therapeutic, and toxic ranges .
  • Endpoint analysis : Measure biomarkers (e.g., serum creatinine for nephrotoxicity) and histopathological changes .
  • Statistical power : Apply a randomized block design with ≥4 replicates per group to ensure reproducibility .

Q. Tables for Key Data

Property Value/Method Reference
Molecular weight444.4 g/mol
LD₅₀ (mouse, intravenous)85.8 mg/kg
Predicted log P0.48 (ACD/Labs Percepta)
HPLC retention time~15 min (C18 column, 0.1% TFA gradient)

Properties

Molecular Formula

C22H24N2O8

Molecular Weight

444.4 g/mol

IUPAC Name

(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7?,10?,14?,15?,17?,22-/m0/s1

InChI Key

SGKRLCUYIXIAHR-CHIQEMSVSA-N

Isomeric SMILES

CC1C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.